molecular formula C15H10N2O3 B8641006 3-(4-Nitrobenzylidene)-2-indolinone

3-(4-Nitrobenzylidene)-2-indolinone

Cat. No.: B8641006
M. Wt: 266.25 g/mol
InChI Key: WPZSQSSOBHCYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrobenzylidene)-2-indolinone, with the CAS Number 55160-01-5 and molecular formula C15H10N2O3, is an indolinone-based compound with a molecular weight of 266.26 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the indolin-2-one structure have been investigated for their potential to modulate tyrosine kinase signal transduction, which is a key target for regulating abnormal cell proliferation . Furthermore, structurally similar nitrobenzylidene indolinone compounds have demonstrated systemic anti-inflammatory activity in research models, showing efficacy in carrageenan-induced and LPS-induced peritonitis studies without the ulcerogenic effects associated with traditional NSAIDs . The indolinone core is also a versatile scaffold in drug discovery, with research exploring its application in developing multitarget inhibitors for viral targets, including HIV-1 reverse transcriptase and integrase . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H10N2O3/c18-15-13(12-3-1-2-4-14(12)16-15)9-10-5-7-11(8-6-10)17(19)20/h1-9H,(H,16,18)

InChI Key

WPZSQSSOBHCYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Stability and Isomerization
  • 3-(4-Nitrobenzylidene)-2-indolinone (38/41 series): Synthesized via condensation with 4-nitrobenzaldehyde, this compound forms separable isomers (e.g., 38a/38b and 41a/41b) due to the nitro group's electronic effects. The (E)-isomer (41a) is stable in solution, while the (Z)-isomer (41b) undergoes 33% isomerization within 20 hours in CH₂Cl₂-MeOH .
  • 3-(4-Aminobenzylidene)-2-indolinone: Reduction of the nitro group to an amino group (e.g., compound 47) improves solubility but reduces kinase inhibition potency compared to the nitro analog .
  • (E)-3-(3',5'-Dimethoxy-4'-hydroxybenzylidene)-2-indolinone: Isolated from Isatis indigotica, this natural derivative exhibits anti-inflammatory activity by blocking mast cell degranulation, unlike the nitro derivative’s kinase-targeted effects .
Configuration-Dependent Activity
  • (Z)-3-Substituted Indolinones: Compounds like SU5402 (Z-configuration) selectively inhibit FGFR and VEGFR, while E-configuration analogs (e.g., this compound) show stronger EGFR-TK inhibition .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
This compound (45b) 201.3–201.9 Low in H₂O Stable as (E)-isomer
3-(4-Aminobenzylidene)-2-indolinone (47) 263.3–264.4 Moderate in MeOH Highly stable
SU5402 N/A DMSO-soluble Stable in Z-configuration

Key Research Findings

Kinase Selectivity: The nitro group in this compound enhances electron-withdrawing effects, favoring interactions with EGFR’s hydrophobic pocket. However, its potency is lower than SU5402’s FGFR inhibition due to configuration differences .

Anti-Inflammatory vs. Anticancer Activity: Natural derivatives like (E)-3-(3',5'-dimethoxy-4'-hydroxybenzylidene)-2-indolinone prioritize anti-inflammatory pathways, while synthetic nitro analogs focus on kinase-driven cancer targets .

Synthetic Challenges: Nitro-substituted derivatives require precise isomer separation (e.g., CH₂Cl₂-ethyl ether chromatography) to isolate active forms, unlike methoxy or amino analogs .

Q & A

Q. Table 1. Key Spectral Data for this compound Analogs

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)Melting Point (°C)Source
4-Nitrobenzylidene8.30 (d, J=8.5 Hz, 2H)148.2 (C=O), 124.5 (NO₂)201–226
3',5'-Dimethoxy-4'-hydroxy7.60 (s, 1H)152.4 (OCH₃), 168.1 (OH)263–264

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